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molecular formula C5H3ClN2O2 B021940 4-Chloro-3-nitropyridine CAS No. 13091-23-1

4-Chloro-3-nitropyridine

Cat. No. B021940
M. Wt: 158.54 g/mol
InChI Key: JOTRPRKONYTVBV-UHFFFAOYSA-N
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Patent
US07528252B2

Procedure details

In a reaction flask under nitrogen, were reacted at 70° C., 51.5 g of PCl5 and 75 ml of POCl3. At the same temperature was added carefully 34.6 g of (8). The temperature was increased to 140° C. and the reaction refluxed for 4 hours under nitrogen. To the cooled mixture, evaporated under vacuum, was added 100 ml of iced water. The pH was adjusted to 7.5 by the addition of granular sodium carbonate, and 60 ml of methylene chloride added and the mixture stirred vigorously until all the residue had completely dissolved. The phases were separated and the aqueous part was extracted with more methylene chloride (5×30 ml). The combined organic phases were treated with anhydrous sodium sulphate and evaporated to obtain 29.9 g of (9) as a yellow, waxy solid.
Name
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
34.6 g
Type
reactant
Reaction Step Three
Name
Yield
76%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.O=P(Cl)(Cl)[Cl:9].O[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20]>>[Cl:9][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20]

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
34.6 g
Type
reactant
Smiles
OC1=C(C=NC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture stirred vigorously until all the residue
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reaction flask under nitrogen, were reacted at 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for 4 hours under nitrogen
Duration
4 h
CUSTOM
Type
CUSTOM
Details
To the cooled mixture, evaporated under vacuum
ADDITION
Type
ADDITION
Details
was added 100 ml of iced water
ADDITION
Type
ADDITION
Details
The pH was adjusted to 7.5 by the addition of granular sodium carbonate, and 60 ml of methylene chloride
ADDITION
Type
ADDITION
Details
added
DISSOLUTION
Type
DISSOLUTION
Details
had completely dissolved
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous part was extracted with more methylene chloride (5×30 ml)
ADDITION
Type
ADDITION
Details
The combined organic phases were treated with anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 29.9 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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